1,2-Dioleoyl-Sn-Glycerol

Reproductive Biology PKC Signaling Sperm Capacitation

1,2-Dioleoyl-sn-glycerol (CAS 24529-88-2), also known as sn-1,2-dioleoylglycerol or 18:1/18:1-DG, is a cell-permeable analog of the endogenous second messenger diacylglycerol (DAG). It is a well-characterized and widely utilized tool compound for the activation of protein kinase C (PKC) isoforms in biochemical and cellular assays.

Molecular Formula C39H72O5
Molecular Weight 621.0 g/mol
CAS No. 24529-88-2
Cat. No. B052968
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dioleoyl-Sn-Glycerol
CAS24529-88-2
Synonyms(+--)-1,2-diolein
(+--)-1,2-dioleoylglycerol
1,2-diolein
1,2-dioleoyl-dl-glycerol
1,2-dioleoyl-rac-glycerol
1,2-dioleoylglycerol
1,2-glyceryl dioleate
9-octadecenoic acid (9Z)-, 1,1'-(1-(hydroxymethyl)-1,2-ethanediyl) ester
9-octadecenoic acid (9Z)-, 1-(hydroxymethyl)-1,2-ethanediyl ester
9-octadecenoic acid (9Z)-, diester with 1,2,3-propanetriol
9-octadecenoic acid (Z)-, 1-(hydroxymethyl)-1,2-ethanediyl ester
di-oleoylglycerol
diolein
dioleoylglycerol
glycerol dioleate
glyceryl 1,2-dioleate
oleic acid diglyceride
olein, 1,2-di-
Molecular FormulaC39H72O5
Molecular Weight621.0 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC
InChIInChI=1S/C39H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37,40H,3-16,21-36H2,1-2H3/b19-17-,20-18-/t37-/m0/s1
InChIKeyAFSHUZFNMVJNKX-LLWMBOQKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A solution in acetonitrile

1,2-Dioleoyl-sn-glycerol (CAS 24529-88-2): A Definitive Diacylglycerol PKC Activator for Cell Signaling Research


1,2-Dioleoyl-sn-glycerol (CAS 24529-88-2), also known as sn-1,2-dioleoylglycerol or 18:1/18:1-DG, is a cell-permeable analog of the endogenous second messenger diacylglycerol (DAG) . It is a well-characterized and widely utilized tool compound for the activation of protein kinase C (PKC) isoforms in biochemical and cellular assays . As a defined, synthetic diacylglycerol species, it provides researchers with a consistent and reproducible means to investigate PKC-dependent signaling pathways, lipid metabolism, and membrane dynamics, serving as a critical standard for studies involving endogenous DAG [1].

Why 1,2-Dioleoyl-sn-glycerol Cannot Be Substituted with Other DAG Analogs


Direct substitution of 1,2-dioleoyl-sn-glycerol with other DAG analogs or isomers is not scientifically valid due to compound-specific differences in metabolic stability, isozyme selectivity, and unique effects on membrane biophysics. Studies demonstrate that even seemingly minor structural variations, such as a shift in the position of an ester bond (1,3-diolein), completely abrogate biological activity [1]. Furthermore, 1,2-dioleoyl-sn-glycerol exhibits a distinct profile compared to phorbol esters and other synthetic DAGs, including a unique ability to eliminate calcium-dependence of PKC activity [2] and a different metabolic fate within cells [3]. These properties are not universally shared by the broader class of PKC activators, meaning that assay outcomes are highly specific to the chosen DAG species.

1,2-Dioleoyl-sn-glycerol Quantitative Evidence for Scientific Selection


1,2-Dioleoyl-sn-glycerol Exhibits Potent and Specific Acrosome Reaction Induction Comparable to DiC8 and OAG

In a head-to-head comparison of synthetic diacylglycerols, 1,2-dioleoyl-sn-glycerol (DOG), 1,2-dioctanoyl-sn-glycerol (DiC8), and 1-oleoyl-2-acetyl-sn-glycerol (OAG) were all found to cause a significant (P < 0.01) increase in the human sperm acrosome reaction, achieving a similar extent of stimulation as phorbol diesters. In contrast, the inactive isomer 1,3-diolein had no significant (P > 0.05) effect [1]. This confirms that DOG is a fully efficacious DAG analog for this PKC-dependent process, functionally equivalent to other widely used DAGs like DiC8, but distinct from its inactive isomer.

Reproductive Biology PKC Signaling Sperm Capacitation

1,2-Dioleoyl-sn-glycerol Uniquely Eliminates Calcium-Dependence of PKC Activation

Unlike phorbol esters, 1,2-dioleoyl-sn-glycerol (DOG) eliminates the calcium-dependence of protein kinase C activity observed with phosphatidic acid alone. Phorbol esters do not mimic this action of DOG [1]. This effect is attributed to DOG's ability to alter the physical properties of the membrane, rather than a direct binding interaction with the enzyme, and it shifts PKC activity from calcium stimulation at low DOG concentrations to calcium inhibition at higher concentrations [1].

PKC Biochemistry Lipid-Protein Interactions Membrane Biophysics

Differential PKC Isoform Activation Potency Relative to Polyunsaturated DAGs

A direct comparison of diacylglycerol (DAG) molecular species revealed that 1,2-dioleoylglycerol (DOG) is less potent than DAGs containing polyunsaturated fatty acids at the sn-2 position for activating PKC. Specifically, at 0.5 mol%, 1-stearoyl-2-docosahexaenoyl-sn-glycerol (SDG) was more potent in increasing PKC activity than DOG, 1-stearoyl-2-eicosapentaenoyl-sn-glycerol (SEG), or 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG). At 1.0 and 2.0 mol%, SAG and SDG had similar potencies, both greater than DOG or SEG [1]. This data places DOG as a moderate-efficacy PKC activator compared to polyunsaturated DAG species.

PKC Isozymes Signal Transduction Lipid Signaling

1,2-Dioleoyl-sn-glycerol Acts as a Strong Antioxidant in Stripped Oil-in-Water Emulsions

In a comparative study, the addition of 1,2-dioleoyl-sn-glycerol to stripped soybean oil-in-water emulsions resulted in a strong antioxidant activity, significantly inhibiting lipid hydroperoxide and hexanal formation. In contrast, the addition of 1-monooleoylglycerol had only a slight impact on oxidative stability in the same system [1]. Both compounds reduced interfacial tension and raised zeta potential, but the diacylglycerol (DOG) provided superior antioxidant protection.

Lipid Oxidation Food Chemistry Emulsion Science

1,2-Dioleoyl-sn-glycerol is a Preferred Substrate for Specific Diacylglycerol Kinases

The plant diacylglycerol kinase AtDGK2 exhibits substrate preference for unsaturated DAG analogues, including 1,2-dioleoyl-sn-glycerol and 1-stearoyl-2-arachidonoyl-sn-glycerol [1]. Detailed kinetic analysis with recombinant AtDGK2 revealed that it phosphorylates 1,2-dioleoyl-sn-glycerol to yield phosphatidic acid (PA) with Michaelis-Menten kinetics, exhibiting a Km of 125 μM and a Vmax of 0.25 pmol of PA min⁻¹ μg⁻¹ [1]. This contrasts with other DGK isoforms that may have different substrate specificities.

Lipid Metabolism Enzymology Plant Biochemistry

Validated Research and Industrial Application Scenarios for 1,2-Dioleoyl-sn-glycerol


PKC-Dependent Exocytosis and Acrosome Reaction Assays

1,2-Dioleoyl-sn-glycerol is the compound of choice for studies investigating the PKC-dependent acrosome reaction in human sperm. Its demonstrated efficacy, equipotency to other synthetic DAGs, and the strict requirement for the 1,2-sn-glycerol configuration [1] make it a reliable and validated positive control for this specific exocytotic process.

Investigating Calcium-Independent PKC Regulation

For research focused on the biophysical and lipid-mediated regulation of PKC, 1,2-dioleoyl-sn-glycerol is essential. Its unique ability to eliminate the calcium-dependence of PKC activation [1] distinguishes it from phorbol esters and allows for the dissection of calcium-dependent versus -independent signaling mechanisms.

Development of Oxidation-Resistant Lipid Emulsions

In food science and industrial formulation, 1,2-dioleoyl-sn-glycerol should be prioritized over monoacylglycerols when developing stripped oil-in-water emulsions with enhanced oxidative stability. Its strong antioxidant effect [1] provides a functional advantage for extending the shelf-life and quality of lipid-based products.

Diacylglycerol Kinase (DGK) Enzyme Assays

As a kinetically characterized substrate for AtDGK2 with a defined Km and Vmax [1], 1,2-dioleoyl-sn-glycerol is the appropriate substrate for reproducible in vitro assays of DGK activity, particularly for studies on plant lipid signaling and cold stress responses.

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